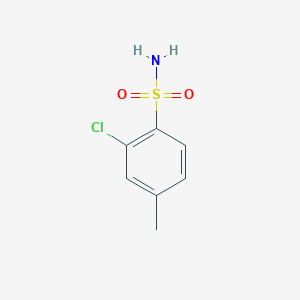

2-chloro-4-methylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPQAPMJAANPJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Kinetic Investigations of 2 Chloro 4 Methylbenzene 1 Sulfonamide Transformations

Mechanistic Pathways of Sulfonamide Bond Formation

The synthesis of aryl sulfonamides, including 2-chloro-4-methylbenzene-1-sulfonamide, is most commonly achieved through the reaction of an aryl sulfonyl chloride with an amine or ammonia (B1221849). nih.gov This transformation proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom.

The established pathway involves the following steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom from ammonia (or an amine) on the electron-deficient sulfur atom of 2-chloro-4-methylbenzene-1-sulfonyl chloride.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.

Elimination of the Leaving Group: The intermediate then collapses, eliminating the chloride ion, which is a good leaving group.

Deprotonation: A final deprotonation step, often facilitated by a base or a second equivalent of the amine, neutralizes the resulting N-sulfonylammonium salt to yield the stable sulfonamide product and hydrochloric acid.

Difficulties in sulfonamide synthesis are often related to the preparation of the sulfonyl chloride precursor itself, which can involve harsh conditions and may lack regioselectivity. nih.gov Modern palladium-catalyzed methods have been developed for the chlorosulfonylation of arylboronic acids, offering a milder and more regioselective route to the required sulfonyl chloride intermediates. nih.govacs.org

Reactivity of the Chlorine Atom in this compound

The chlorine atom attached to the aromatic ring of this compound is a site for potential nucleophilic substitution, a reaction class known as nucleophilic aromatic substitution (SNAr).

Aryl halides are typically resistant to nucleophilic substitution. However, the reaction is facilitated when strong electron-withdrawing groups are positioned ortho or para to the halogen leaving group. libretexts.org In this compound, the powerful electron-withdrawing sulfonamide group (-SO₂NH₂) is located ortho to the chlorine atom. This positioning is crucial as it activates the carbon atom bonded to the chlorine for nucleophilic attack and stabilizes the key intermediate.

The reaction proceeds via the addition-elimination mechanism , which involves two main steps:

Addition of the Nucleophile: A nucleophile (e.g., an alkoxide, hydroxide, or amine) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex . libretexts.org The negative charge of this complex is delocalized onto the ortho and para positions relative to the point of attack. The presence of the sulfonamide group at the ortho position provides significant stabilization to this intermediate. libretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group (chloride ion) is eliminated, resulting in the substituted product. libretexts.org

The rate of this reaction is generally dependent on the first step (the nucleophilic addition), and therefore, the reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I, reflecting the electronegativity of the halogen rather than its leaving group ability. masterorganicchemistry.com

Modern transition metal-catalyzed cross-coupling reactions, such as those employing nickel or copper, have also emerged as powerful methods for the substitution of aryl chlorides with a wide range of nucleophiles under milder conditions. nih.govresearchgate.net

Reactivity of the Methyl Group in this compound

The methyl group is an alkyl substituent on the aromatic ring and its primary reactivity is centered on oxidation transformations.

Alkyl groups attached to a benzene (B151609) ring are susceptible to oxidation, typically yielding a carboxylic acid group, provided they have at least one benzylic hydrogen. libretexts.org This transformation can be achieved using various oxidizing agents and conditions.

A Chinese patent describes a method for preparing 2-chloro-4-methylsulfonylbenzoic acid, a structurally related compound, by oxidizing 2-chloro-4-methylsulfonyltoluene with nitric acid at high temperatures (175 to 195 °C). google.com This suggests a viable pathway for the oxidation of the methyl group in this compound. Other common methods for the oxidation of toluenic methyl groups include the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. nuomengchemical.com The reaction with alkaline KMnO₄ typically involves heating under reflux. libretexts.org

More recent and milder methods have been developed, including metal-free aerobic oxidations initiated by photolysis. organic-chemistry.org The table below summarizes various conditions reported for the oxidation of substituted toluenes.

| Oxidizing System | Catalyst/Initiator | Conditions | Product |

| Nitric Acid (HNO₃) | - | 175-195 °C | Carboxylic Acid |

| Potassium Permanganate (KMnO₄) | Alkaline solution | Heat, reflux | Carboxylic Acid |

| Molecular Oxygen (O₂) | Co(OAc)₂/NaBr/AcOH | Radical initiator | Carboxylic Acid |

| Molecular Oxygen (O₂) | Hydrobromic acid | Photoirradiation | Carboxylic Acid |

This table presents generalized conditions for the oxidation of toluenic methyl groups based on literature findings. libretexts.orggoogle.comnuomengchemical.comorganic-chemistry.org

Reactivity of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH₂) is known for its high chemical stability, which is a key reason for its prevalence in pharmaceuticals. However, under specific and often potent reducing conditions, it can undergo transformation.

The reduction of sulfonamides is a challenging transformation due to the stability of the sulfur-nitrogen bond. Simple reducing agents are often ineffective. However, several powerful methods have been developed to achieve the cleavage of the sulfonamide group. These reactions can lead to the corresponding amine and sulfinic acid or, under more forceful conditions, complete removal of the sulfonyl group.

Key reductive strategies include:

Dissolving Metal Reductions: The use of excess lithium metal in a solvent like ethylenediamine (B42938) (a variation of the Benkeser reduction) has been shown to effect a "double reduction" of cyclic aromatic sulfonamides, cleaving both the N-S and C-S bonds.

Magnesium-Methanol System: A combination of magnesium turnings in methanol (B129727) (Mg-MeOH) has been reported for the double reductive cleavage of benzo-fused cyclic sulfonamides. This method offers an alternative that avoids the use of anhydrous or gaseous ammonia.

Samarium Diiodide (SmI₂): Samarium diiodide is a potent single-electron transfer agent. It can be used for the reductive cleavage of p-toluenesulfonamides, particularly after N-activation with a trifluoroacetyl group, which makes the sulfonamide more susceptible to reduction.

These reactions typically proceed through radical anion intermediates and demonstrate that despite its general inertness, the sulfonamide moiety in this compound can be chemically transformed under specific reductive protocols.

Kinetic Studies of Reactions Involving Substituted N-Haloarylsulfonamides (e.g., Chloramine-T related species)

Kinetic investigations into the reactions of N-haloarylsulfonamides, such as Chloramine-T, are crucial for understanding their efficacy and mechanism of action as oxidizing and chlorinating agents. These studies typically explore the influence of various parameters like pH, reactant concentrations, and temperature on the reaction rate.

The reactive species of N-haloarylsulfonamides in aqueous solutions are highly dependent on the pH of the medium. In the case of Chloramine-T (represented as RSO₂NClNa, where R = p-CH₃C₆H₄), a complex set of equilibria determines the concentration of various active species. nih.gov

In aqueous solution, Chloramine-T, a strong electrolyte, dissociates to form the N-chloro-p-toluenesulfonamide anion (RSO₂NCl⁻). nih.gov This anion can then undergo hydrolysis and disproportionation, particularly in acidic conditions, to form several other species, including N-chloro-p-toluenesulfonamide (RSO₂NHCl), dichloramine-T (RSO₂NCl₂), p-toluenesulfonamide (B41071) (RSO₂NH₂), and hypochlorous acid (HOCl). bldpharm.com

In Alkaline Media (pH > 7): In alkaline solutions, the predominant species is the anion RSO₂NCl⁻. As the pH increases above 8, this anion is virtually the only oxidizing species present. bldpharm.com The equilibrium shifts away from the formation of the more potent oxidants like RSO₂NHCl and RSO₂NCl₂.

In Acidic Media (pH < 7): As the pH decreases, the RSO₂NCl⁻ anion is protonated to form the free acid, N-chloro-p-toluenesulfonamide (RSO₂NHCl). nih.gov This species can then undergo a disproportionation reaction to yield dichloramine-T (RSO₂NCl₂) and p-toluenesulfonamide (RSO₂NH₂). nih.gov RSO₂NCl₂ is a particularly strong oxidizing agent. The following equations illustrate these equilibria:

RSO₂NClNa ⇌ RSO₂NCl⁻ + Na⁺ nih.gov

RSO₂NCl⁻ + H⁺ ⇌ RSO₂NHCl nih.gov

2RSO₂NHCl ⇌ RSO₂NCl₂ + RSO₂NH₂ nih.gov

Table 1: Predominant Species of Chloramine-T at Different pH Values

| pH Range | Predominant Species |

|---|---|

| > 8 | RSO₂NCl⁻ |

| 4 - 6 | RSO₂NHCl |

This table provides a simplified overview of the dominant species derived from Chloramine-T in aqueous solutions at varying pH levels.

N-haloarylsulfonamides are versatile oxidizing agents capable of participating in electron transfer reactions with a wide array of substrates. The mechanism of these reactions can proceed through different pathways, largely dependent on the nature of the substrate and the reaction conditions.

The primary oxidizing action of these compounds stems from the electrophilic halogen atom, which carries a partial positive charge. This facilitates its attack on electron-rich centers of other molecules. The reactions can be broadly categorized as either direct reactions of the N-halo species or reactions involving the in-situ generated hypochlorous acid.

In many oxidation reactions, the rate-determining step involves the transfer of electrons from the substrate to one of the active chlorine species (RSO₂NHCl, RSO₂NCl₂, or HOCl). For instance, these compounds can oxidize amino acids, with the mechanism often involving the formation of an intermediate complex which then decomposes to the final products.

The potential for N-haloarylsulfonamides to act as electron acceptors is a key feature of their reactivity. Studies on related organohalogen compounds have shown their high susceptibility to electron-transfer reactions. For example, the oxidation of substrates can proceed via a single electron transfer (SET) mechanism, generating radical intermediates. The specific pathway, whether a two-electron or a single-electron transfer, is influenced by the redox potential of both the N-haloarylsulfonamide and the substrate.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Chloramine-T |

| N-chloro-p-toluenesulfonamide |

| p-toluenesulfonamide |

| N-chloro-p-toluenesulfonamide anion |

| Dichloramine-T |

Computational Chemistry and Theoretical Characterization of 2 Chloro 4 Methylbenzene 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a powerful tool for predicting the properties of sulfonamide derivatives. These methods are instrumental in understanding the fundamental aspects of molecular behavior.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. The B3LYP functional, which is a hybrid functional, combined with basis sets like 6-311++G(d,p) or 6-31G(d,p), is frequently employed for such studies. researchgate.netresearchgate.net These methods have been shown to provide results that are in good agreement with experimental data for related sulfonamide compounds. nih.gov Ab initio methods, while computationally more intensive, can also be used for these types of analyses. Theoretical studies on similar sulfonamide derivatives have utilized DFT to explore their molecular structure, vibrational characteristics, and bonding interactions. mkjc.in

Optimized Molecular Geometries and Conformational Analysis

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule. For sulfonamide derivatives, DFT calculations can accurately predict bond lengths, bond angles, and torsion angles. mdpi.com For instance, in a related compound, N-(2-chlorobenzoyl)-4-methylbenzenesulfonamide, the C—S—N—C torsion angle was determined to be -80.6 (6)°. nih.gov In another study on a pyrimidine-containing sulfonamide derivative, the torsional angle between the sulfonamide moiety and the chlorobenzene (B131634) ring was found to be 80.18°. uomphysics.net The planarity of the benzene (B151609) rings is also a key aspect of their geometry. In a study of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, the toluene (B28343) group was found to be planar. acs.org The stability of different conformers is analyzed to identify the ground state geometry of the molecule.

Table 1: Selected Optimized Geometrical Parameters for a Related Sulfonamide

| Parameter | Value | Reference Compound |

|---|---|---|

| C—S—N—C Torsion Angle | -80.6 (6)° | N-(2-chlorobenzoyl)-4-methylbenzenesulfonamide nih.gov |

| Dihedral Angle (Sulfonyl Benzene Ring and —SO2—NH—C—O segment) | 65.0 (5)° | N-(2-chlorobenzoyl)-4-methylbenzenesulfonamide nih.gov |

| Dihedral Angle (Sulfonyl and Benzoyl Benzene Rings) | 66.1 (2)° | N-(2-chlorobenzoyl)-4-methylbenzenesulfonamide nih.gov |

Electronic Structure Analysis (Frontier Molecular Orbitals, HOMO-LUMO Gap, Electronic Chemical Potential, Electrophilicity Index)

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a key role in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

For a related compound, 4-methyl-N-(2-methylphenyl) benzene sulfonamide, the calculated HOMO and LUMO energy values are -6.125 eV and -1.157 eV, respectively. researchgate.net From these values, other quantum chemical parameters can be calculated, such as the electronic chemical potential (μ), which describes the escaping tendency of electrons, and the global electrophilicity index (ω), which measures the stabilization in energy when the system acquires an additional electronic charge. researchgate.netresearchgate.net

Table 2: Calculated Electronic Properties for a Related Sulfonamide

| Parameter | Value | Reference Compound |

|---|---|---|

| HOMO Energy | -6.125 eV | 4-methyl-N-(2-methylphenyl) benzene sulfonamide researchgate.net |

| LUMO Energy | -1.157 eV | 4-methyl-N-(2-methylphenyl) benzene sulfonamide researchgate.net |

| HOMO-LUMO Gap (ΔE) | 4.968 eV | 4-methyl-N-(2-methylphenyl) benzene sulfonamide researchgate.net |

| Chemical Potential (μ) | -3.4938 eV | 4-methyl-N-(2-methylphenyl) benzene sulfonamide researchgate.net |

| Electronegativity (χ) | 3.4938 eV | 4-methyl-N-(2-methylphenyl) benzene sulfonamide researchgate.net |

Prediction of Spectroscopic Parameters (IR, UV-Vis, NMR Chemical Shifts)

Computational methods can predict various spectroscopic parameters. Theoretical vibrational frequencies (IR) can be calculated and compared with experimental data to assign characteristic vibrational modes. researchgate.net For instance, in a related sulfonamide, the C--C stretching vibrations are typically observed in the 1625-1400 cm⁻¹ region. researchgate.net

Similarly, theoretical UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations, which provide information about electronic transitions. researchgate.net The prediction of NMR chemical shifts (¹H and ¹³C) is another valuable application of computational chemistry, aiding in the structural elucidation of these compounds. researchgate.netnih.gov

Table 3: Predicted Spectroscopic Data for Related Sulfonamides

| Spectroscopic Parameter | Predicted Range/Value | Reference Compound |

|---|---|---|

| IR: C--C Stretching Vibrations | 1625-1400 cm⁻¹ | N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide researchgate.net |

| UV-Vis: Absorption Band | Below 290 nm | 4-methyl-N-(2-methylphenyl) benzene sulfonamide researchgate.net |

Calculation of Hyperpolarizability and Other Optical Properties

The nonlinear optical (NLO) properties of materials are of great interest for applications in optoelectronics. The first-order hyperpolarizability (β) is a key parameter that describes the NLO response of a molecule. DFT calculations can be used to compute the dipole moment (μ), polarizability (α), and hyperpolarizability (β) of sulfonamide derivatives. researchgate.net For a series of chlorobenzaldehydes, the first-order hyperpolarizability was calculated using DFT, with values ranging from 155.86 × 10⁻³⁰ to 820.22 × 10⁻³⁰ cm⁵/esu. mdpi.com These calculations help in identifying molecules with potential for NLO applications.

Table 4: Calculated NLO Properties for Related Compounds

| Parameter | Calculated Value | Reference Compound |

|---|---|---|

| Dipole Moment (μ) | 2.1276 Debye | p-Cl benzaldehyde (B42025) mdpi.com |

| First-Order Hyperpolarizability (β) | 820.22 × 10⁻³⁰ cm⁵/esu | p-Cl benzaldehyde mdpi.com |

Thermodynamic Parameter Calculations (e.g., Stability)

Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be calculated using computational methods to assess the stability of molecules at different temperatures. nih.gov These calculations are often performed as part of the frequency analysis in DFT studies. The stability of a molecule, arising from hyperconjugative interactions and charge delocalization, can also be analyzed using Natural Bond Orbital (NBO) analysis. researchgate.netnih.gov These theoretical calculations provide valuable thermodynamic data that complements experimental findings.

Molecular Simulation Techniques

Molecular simulation techniques are powerful computational tools used to investigate the behavior of molecules at an atomic level. These methods provide insights into dynamic processes and intermolecular forces that are often difficult to probe experimentally. For 2-chloro-4-methylbenzene-1-sulfonamide, these simulations are crucial for understanding its physical properties and interactions in various environments.

The physicochemical properties of arylsulfonamides like this compound are heavily influenced by a network of non-covalent interactions. In the solid state, the arrangement of molecules within the crystal lattice is dictated by a balance of forces including hydrogen bonds, π-π stacking, and van der Waals interactions. researchgate.netnih.gov

The sulfonamide group (-SO₂NH-) is a potent hydrogen bond motif, with the nitrogen atom acting as a hydrogen bond donor and the two sulfonyl oxygen atoms serving as strong hydrogen bond acceptors. researchgate.netnih.gov This dual functionality allows for the formation of extensive and often complex hydrogen bonding networks that are primary drivers of the crystal packing. researchgate.netnih.gov Studies on structurally similar compounds reveal that inversion-related dimers formed by pairs of N-H⋯O hydrogen bonds are a common feature. nih.gov In these arrangements, the amide proton of one molecule forms a hydrogen bond with a sulfonyl oxygen of a neighboring molecule. researchgate.net

In a related compound, N-(2-Chloro-phenyl)-4-methyl-benzene-sulfonamide, crystallographic analysis confirmed the presence of such intermolecular N-H⋯O hydrogen bonds, which lead to the formation of dimeric structures. nih.gov Additionally, intramolecular hydrogen bonds, such as an N-H⋯Cl interaction, can occur, influencing the molecule's conformation. nih.gov The presence of the chlorine atom and the methyl-substituted phenyl ring in this compound also contributes to weaker, yet significant, van der Waals and C-H⋯π interactions, further stabilizing the crystal structure.

In solution, the strong hydrogen bonds observed in the solid state can be disrupted and replaced by interactions with solvent molecules. optica.org The nature of the solvent determines the extent of sulfonamide self-association versus solvent-solute interactions. In polar, protic solvents, the sulfonamide N-H and S=O groups will readily form hydrogen bonds with the solvent.

| Interaction Type | Donor/Acceptor Groups | Typical Role in Structure |

|---|---|---|

| Hydrogen Bond (intermolecular) | N-H (donor) with O=S (acceptor) | Formation of dimers and extended chains, primary driver of crystal packing. researchgate.netnih.gov |

| Hydrogen Bond (intramolecular) | N-H (donor) with ortho-substituent (e.g., Cl) (acceptor) | Influences molecular conformation by creating a pseudo-ring structure. nih.gov |

| π-π Stacking | Aromatic Rings | Contributes to crystal stability through parallel or offset stacking of phenyl rings. nih.gov |

| van der Waals Forces | Alkyl groups (e.g., -CH₃), Halogens (e.g., -Cl) | Overall space-filling and stabilization of the molecular packing. researchgate.net |

Computational methods are employed to predict how individual molecules of this compound assemble into larger aggregates and ultimately form a stable crystal lattice. This process, known as crystal structure prediction (CSP), seeks to identify the most thermodynamically stable polymorphs by calculating the lattice energy of various hypothetical packing arrangements. nih.gov

The prediction process is guided by the strong intermolecular interactions identified in the previous section, particularly the N-H⋯O hydrogen bonds, which often form predictable patterns or "graphs". acs.orgacs.org For many sulfonamides, infinite chains are among the most frequently observed hydrogen bond patterns. acs.org The molecular packing architecture can often be categorized into distinct groups based on the structure and composition of molecular layers. acs.orgresearchgate.net

The final crystal structure represents a fine balance between strong, directional hydrogen bonds and weaker, non-directional forces like π-π stacking and van der Waals interactions. researchgate.netnih.gov It has been observed that sulfonamides may not always crystallize in their lowest-energy calculated conformation, indicating that kinetic factors during crystallization can play a significant role in polymorph formation. acs.org The aggregation behavior is also relevant in solution, where organic molecules can form colloidal aggregates at certain concentrations, a phenomenon that can influence their behavior in biological assays. bkslab.org

| Parameter | Value for N-(2-Chloro-phenyl)-4-methyl-benzenesulfonamide nih.gov | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| C-SO₂-NH-C Torsion Angle | -54.8 (2)° | Indicates a bent conformation at the sulfur atom, influencing molecular shape. |

| Dihedral Angle (between rings) | 71.6 (1)° | Describes the relative orientation of the two aromatic rings. |

| Hydrogen Bond Motif | Inversion dimers via N-H···O bonds | A key supramolecular synthon that directs the crystal packing. |

In Silico Molecular Recognition and Binding Mode Analysis

In silico techniques are indispensable for predicting how a molecule like this compound might interact with a biological target, such as an enzyme active site. These methods guide the design of more potent and selective drug candidates.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For sulfonamides, a common target class is the carbonic anhydrase (CA) family of enzymes, where the sulfonamide group coordinates to a catalytic zinc ion in the active site. nih.govnih.gov

In a typical docking simulation for this compound, the molecule would be placed into the binding pocket of a target protein (e.g., human Carbonic Anhydrase II). The simulation would then explore various conformations and orientations of the ligand, scoring them based on the quality of their intermolecular interactions with the protein's residues. researchgate.net

Key predicted interactions for a sulfonamide in a CA active site often include:

Coordination: The deprotonated sulfonamide nitrogen atom binds to the active site zinc ion. nih.gov

Hydrogen Bonding: The sulfonamide N-H group donates a hydrogen bond to a key residue, such as the hydroxyl group of Threonine 199. nih.gov One of the sulfonyl oxygens may also accept a hydrogen bond from the backbone amide of the same residue.

Hydrophobic Interactions: The tolyl and chlorophenyl rings would occupy hydrophobic pockets within the active site, interacting with nonpolar residues.

Docking studies on similar chloro-substituted sulfonamides have shown that these interactions are critical for stable binding. nih.gov

| Interaction Type | Ligand Group | Protein Residue/Component | Predicted Distance (Å) |

|---|---|---|---|

| Ionic/Coordinate Bond | -SO₂N⁻- | Zn²⁺ ion | ~2.0 - 2.2 |

| Hydrogen Bond | -SO₂NH- | Thr199 (Side Chain OH) | ~2.8 - 3.1 |

| Hydrogen Bond | -S(=O)O- | Thr199 (Backbone NH) | ~2.9 - 3.2 |

| Hydrophobic Interaction | 4-methylphenyl ring | Val121, Leu198, Pro202 | ~3.5 - 4.5 |

| Hydrophobic Interaction | 2-chlorophenyl moiety (if N-substituted) | Gln92, His94, Phe131 | ~3.5 - 4.5 |

Beyond predicting the binding pose, computational methods can estimate the binding affinity (e.g., Kᵢ, Kᴅ) and the Gibbs free energy of binding (ΔG). Docking programs provide a score that serves as a rough estimate of binding strength. researchgate.net More rigorous, albeit computationally expensive, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or free energy perturbation (FEP) can provide more accurate predictions of binding free energy.

Studies on sulfonamide analogs have demonstrated that the two sulfonyl oxygen atoms contribute significantly to the binding energy. acs.org Quantitative Structure-Property Relationship (QSPR) models can also be developed to correlate molecular descriptors with thermodynamic properties like the Gibbs free energy of formation, providing another avenue for predicting molecular behavior. researchgate.net For a series of related antidiabetic sulfonamides, binding energies calculated via docking ranged from -8.0 to -9.7 kcal/mol, indicating strong interactions with their target enzymes. researchgate.net

| Parameter | Predicted Value | Methodology | Interpretation |

|---|---|---|---|

| Docking Score | -9.2 kcal/mol | Molecular Docking (e.g., Glide) | A strong initial estimate of binding likelihood. researchgate.net |

| Binding Free Energy (ΔG) | -13.1 kJ/mol (for oxygen interactions) | Experimental/Thermodynamic Cycle Analysis | Quantifies the energetic contribution of specific functional groups to binding. acs.org |

| Predicted IC₅₀ | Low micromolar (µM) to nanomolar (nM) | QSAR/Docking Correlation | Predicts the concentration needed to inhibit the target enzyme by 50%. |

The insights gained from molecular simulation and docking studies form the basis for the rational design of new arylsulfonamide derivatives with improved properties. nih.govsnu.ac.kr The goal is to optimize the structure-activity relationship (SAR) by making targeted chemical modifications.

For the this compound scaffold, several design principles can be proposed:

Scaffold Hopping and Bioisosteric Replacement: The core arylsulfonamide structure is often essential for binding to certain target classes (like CAs). However, the phenyl rings can be replaced with other aromatic or heteroaromatic systems to explore new interactions or improve physicochemical properties.

Substitution Pattern Modification: Altering the position and nature of substituents on the phenyl rings can fine-tune binding affinity and selectivity. For instance, studies on related compounds show that adding electron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -NO₂) groups can significantly enhance inhibitory activity by modulating the electronic and steric profile of the molecule. nih.gov

Exploiting Secondary Pockets: The "tail" of the sulfonamide inhibitor—the part extending away from the primary binding site—can be modified to engage with secondary binding pockets. Adding flexible linkers or bulky groups can form additional hydrogen bonds or hydrophobic interactions, thereby increasing affinity and isoform selectivity.

Improving Pharmacokinetic Properties: Computational models can predict properties like lipophilicity (logP) and solubility. nih.gov Rational design aims to balance high binding affinity with favorable drug-like properties to ensure the molecule can reach its target in a biological system.

By systematically applying these principles, computational chemistry allows for the iterative refinement of lead compounds like this compound to develop novel therapeutics.

Advanced Analytical Methodologies for the Characterization and Research of 2 Chloro 4 Methylbenzene 1 Sulfonamide

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the connectivity of atoms, functional groups present, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of 2-chloro-4-methylbenzene-1-sulfonamide, distinct signals corresponding to each type of proton are expected. The aromatic protons will appear as a set of multiplets in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effects of the benzene (B151609) ring and its electron-withdrawing substituents (chloro and sulfonyl groups). The precise splitting patterns are governed by the coupling between adjacent protons. The methyl group protons (CH₃) are anticipated to produce a singlet in the upfield region, around 2.3-2.5 ppm. The protons of the sulfonamide group (NH₂) will also give rise to a signal, which can be broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Aromatic carbons will resonate in the range of 120-145 ppm. The carbon atom attached to the chlorine atom will be shifted downfield, as will the carbon bonded to the sulfonyl group. The methyl carbon will appear at a characteristic upfield position, typically around 20-22 ppm. The chemical shifts for the aromatic carbons are influenced by the combined electronic effects of the chloro, methyl, and sulfonamide substituents.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the assignments made in the 1D spectra. A COSY spectrum would reveal correlations between coupled protons in the aromatic ring, helping to definitively assign their positions. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, confirming the C-H connectivities.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established principles and data from analogous compounds like 4-methylbenzenesulfonamide and N-(2-chlorophenyl)-4-methylbenzenesulfonamide. nih.govchemicalbook.comnist.gov

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic Protons | ¹H NMR | 7.0 - 8.0 | Complex multiplet pattern due to ortho-, meta-, and para-coupling. |

| Methyl Protons (-CH₃) | ¹H NMR | ~2.4 | Singlet, as there are no adjacent protons. |

| Sulfonamide Protons (-SO₂NH₂) | ¹H NMR | Variable (e.g., ~7.5) | Broad singlet, exchangeable with D₂O. |

| Aromatic Carbons | ¹³C NMR | 120 - 145 | Six distinct signals expected due to asymmetric substitution. |

| Methyl Carbon (-CH₃) | ¹³C NMR | ~21 | Characteristic upfield signal. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. The N-H stretching vibrations of the primary sulfonamide group are expected to appear as two distinct bands in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are strong and characteristic, appearing near 1350 cm⁻¹ and 1160 cm⁻¹, respectively. scielo.br Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration will produce a band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on typical values for the respective functional groups found in similar sulfonamide compounds. nist.govscielo.brchemicalbook.com

| Functional Group | Vibrational Mode | Technique | Expected Frequency (cm⁻¹) |

|---|---|---|---|

| -SO₂NH₂ | N-H Stretch | IR | 3200 - 3400 (two bands) |

| -SO₂- | Asymmetric S=O Stretch | IR, Raman | ~1350 |

| -SO₂- | Symmetric S=O Stretch | IR, Raman | ~1160 |

| Aromatic Ring | C-H Stretch | IR, Raman | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | IR, Raman | 1400 - 1600 |

| -C-Cl | C-Cl Stretch | IR | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the substituted benzene ring. Aromatic systems typically exhibit one or more absorption bands corresponding to π → π* transitions. The presence of substituents like the chloro and sulfonamide groups can cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. The spectrum would likely show absorption maxima in the range of 200-300 nm. nist.gov

Mass Spectrometry (MS, MS/MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through tandem mass spectrometry (MS/MS), valuable information about the molecule's structure via its fragmentation patterns.

For this compound (C₇H₈ClNO₂S), the molecular weight is approximately 205.66 g/mol . nist.gov In an MS experiment, a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ would be observed, confirming the molecular mass. The presence of a chlorine atom would be evident from a characteristic isotopic pattern for the molecular ion, with a second peak ([M+2]⁺) at two mass units higher having an intensity of about one-third that of the main peak.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. Aromatic sulfonamides exhibit characteristic fragmentation pathways. nih.govnih.govresearchgate.net Common fragmentation includes the loss of sulfur dioxide (SO₂, 64 Da), which is a signature fragmentation for this class of compounds. nih.gov Other likely fragmentations involve the cleavage of the C-S bond and the S-N bond. Electron withdrawing groups, such as the ortho-chloro substituent, can promote the extrusion of SO₂. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound Fragmentation patterns are predicted based on general pathways for aromatic sulfonamides. nih.govresearchgate.net

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| ~205/207 | [M]⁺ or [M+H]⁺ | Molecular Ion (Isotopic pattern due to Cl) |

| ~141/143 | [M - SO₂]⁺ | Loss of sulfur dioxide |

| ~126/128 | [C₇H₆Cl]⁺ | Loss of SO₂NH₂ radical |

| 77 | [C₆H₅]⁺ | Further fragmentation of the aromatic ring |

Chromatographic Separation and Detection Methods

Chromatography is indispensable for separating the target compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for its quantitative determination. wu.ac.thwu.ac.th A reversed-phase HPLC (RP-HPLC) method would typically be developed.

Stationary Phase: A C8 or C18 silica-based column is commonly used for separating sulfonamides and related aromatic compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is generally effective. The gradient program would be optimized to achieve good resolution between the main compound peak and any potential impurities.

Detection: A Photo-Diode Array (PDA) or UV-Vis detector is suitable for detection, set at a wavelength where the compound exhibits strong absorbance (e.g., 265 nm). wu.ac.thresearchgate.net This setup allows for both quantification based on peak area and purity assessment by checking for co-eluting impurities via their UV spectra.

Validation: A developed HPLC method would be validated according to ICH guidelines to ensure its linearity, accuracy, precision, sensitivity (LOD/LOQ), and robustness, making it suitable for routine quality control. researchgate.net For instance, linearity can be established by analyzing a series of standard solutions over a concentration range, with correlation coefficients (r) typically exceeding 0.999. wu.ac.thresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Compound Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the trace analysis and confirmation of sulfonamides, including this compound, in various samples. This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

In typical applications, a reversed-phase HPLC column, such as a C18 column, is used to separate the target analyte from other components in the sample matrix. nih.govmolnar-institute.com The separated compound then enters the mass spectrometer, where it is ionized, often using electrospray ionization (ESI). The resulting molecular ions are subjected to fragmentation, and specific fragment ions are monitored, providing a high degree of certainty in compound identification and quantification, even at very low concentrations. molnar-institute.comresearchgate.net For instance, methods have been developed for the analysis of various sulfonamides in environmental water samples with limits of quantification (LOQ) in the range of 0.02 to 0.2 µg L⁻¹. researchgate.net The robustness of such methods can be evaluated using computer simulation software to predict performance under varied conditions. molnar-institute.com

The development of advanced column technologies, like core-shell particles, has enabled faster separations and lower limits of detection, with analysis times as short as six minutes for some sulfonamides. molnar-institute.com Furthermore, derivatization techniques can be employed to enhance the ionization efficiency and chromatographic separation of certain analytes, thereby improving detection sensitivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While LC-MS is often preferred for non-volatile compounds like sulfonamides, Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized for the analysis of their volatile derivatives. This approach is particularly useful for identifying degradation products or for specific analytical applications where derivatization is advantageous.

In a relevant study, solid-phase microextraction (SPME) coupled with GC-MS was successfully used to determine the degradation products of various volatile and semi-volatile compounds. elsevierpure.com This technique involves extracting analytes from a sample onto a coated fiber, which is then thermally desorbed in the GC injector. The separated compounds are subsequently identified by the mass spectrometer. Although not directly applied to this compound in the available literature, this methodology demonstrates the potential of GC-MS for analyzing related structures and their transformation products, provided they can be made sufficiently volatile.

Solid Phase Extraction (SPE) in Sample Preparation for Research Applications

Solid Phase Extraction (SPE) is a critical and widely used sample preparation technique in the analysis of sulfonamides from complex matrices, such as environmental and biological samples. nih.govmolnar-institute.comnih.gov SPE serves to concentrate the analyte of interest and remove interfering substances, thereby improving the accuracy and sensitivity of subsequent chromatographic analysis. nih.gov

The choice of SPE sorbent is crucial for achieving optimal recovery. For sulfonamides, hydrophilic-lipophilic balanced (HLB) cartridges are often employed. molnar-institute.com The sample is loaded onto the cartridge, and after washing to remove impurities, the target analyte is eluted with a suitable solvent. The pH of the elution solvent can significantly impact recovery rates. For example, elution under acidic conditions using methanol has been shown to yield higher recoveries for some sulfonamides compared to neutral or basic conditions. molnar-institute.com In one study, recoveries for various sulfonamides ranged from 66.8% to 90% under acidic elution. molnar-institute.com

Magnetic solid-phase extraction (MSPE) is an emerging variation of SPE that utilizes magnetic nanoparticles as the sorbent. nih.gov This approach simplifies the extraction process, reduces solvent consumption, and shortens processing times compared to traditional SPE methods. nih.gov

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled detail about the molecular structure, bond parameters, and intermolecular interactions of this compound and related compounds.

Determination of Molecular and Crystal Structures

Single-crystal X-ray diffraction studies have been conducted on numerous arylsulfonamides, providing a wealth of structural information. nih.govnsf.goviucr.orgresearchgate.net For a related compound, 4-chloro-2-methyl-N-(4-chlorophenyl)benzenesulfonamide, the crystal system was determined to be monoclinic with a P21/c space group. researchgate.net The unit cell parameters for this compound were found to be a = 9.2696 (5) Å, b = 9.8591 (5) Å, c = 15.813 (1) Å, and β = 95.222 (6)°. researchgate.net Such data are fundamental to understanding the solid-state conformation of the molecule.

The molecular structure reveals the spatial orientation of the different functional groups. For instance, in many sulfonamides, the conformation of the N-H bond in the C-SO₂-NH-C segment is a key structural feature. nih.govresearchgate.net

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Crystallographic data allows for the precise measurement of bond lengths, bond angles, and dihedral (torsion) angles, which are critical for a detailed understanding of the molecular geometry. In related sulfonamide structures, the S=O bond lengths typically range from approximately 1.428 Å to 1.441 Å. iucr.org The S-N bond lengths are generally observed to be around 1.618 Å to 1.622 Å, and the S-C bond lengths are approximately 1.766 Å. iucr.org

Table 1: Selected Bond Lengths from a Related Sulfonamide Structure

| Bond | Length (Å) |

|---|---|

| S=O | 1.428(2) - 1.441(2) iucr.org |

| S-N | 1.618(2) - 1.622(3) iucr.org |

Table 2: Selected Bond Angles from a Related Sulfonamide Structure

| Angle | Degree (°) |

|---|---|

| O-S-O | 118.26(13) - 119.49(13) iucr.org |

Investigation of Crystal Packing and Supramolecular Interactions

X-ray crystallography also illuminates how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that hold them together. These supramolecular interactions, such as hydrogen bonds and π-π stacking, play a significant role in the physical properties of the compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-chloro-2-methyl-N-(4-chlorophenyl)benzenesulfonamide |

| 4-chloro-2-methyl-N-(phenyl)-benzenesulfonamide |

| 4-chloro-2-methyl-N-(2-chlorophenyl)-benzenesulfonamide |

| 4-chloro-2-methyl-N-(3-chlorophenyl)-benzenesulfonamide |

| Benzene sulfonamide |

| para-toluenesulfonamide |

| ortho-toluenesulfonamide |

| N-allyl-N-benzyl-4-methylbenzenesulfonamide |

| 2,4-di-nitro-phenyl 4-methyl-benzene-sulfonate |

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior

The electrochemical behavior of this compound is crucial for understanding its potential applications in various fields, including electro-organic synthesis and as a redox mediator. Cyclic voltammetry (CV) is a primary technique employed to investigate the oxidation and reduction characteristics of such compounds. While direct and extensive research on the cyclic voltammetry of this compound is not abundantly available in the public domain, its redox properties can be inferred by examining the electrochemical behavior of its structural components and closely related sulfonamide derivatives.

The redox activity of this compound is expected to be influenced by its three main structural features: the p-toluenesulfonyl group, the chloro-substituent, and the sulfonamide functional group.

Oxidation Behavior:

The anodic (oxidation) behavior of this compound is primarily associated with the oxidation of the toluene (B28343) moiety and the sulfonamide group. The oxidation of toluene itself has been shown to proceed through a two-step process, with two distinct oxidative peaks observable in cyclic voltammograms. For instance, in a sulfuric acid medium, toluene exhibits oxidation peaks at approximately +1.04 V and +1.20 V versus a standard calomel (B162337) electrode (SCE) epa.gov. The presence of the electron-withdrawing sulfonamide and chloro groups on the aromatic ring would likely shift these oxidation potentials to more positive values, making the compound more difficult to oxidize compared to unsubstituted toluene.

Reduction Behavior:

The cathodic (reduction) behavior of this compound is expected to be influenced by the chloro-substituent and the sulfonyl group. The reductive cleavage of the carbon-halogen bond is a well-documented electrochemical process. For example, studies on 4-chloroaniline (B138754) have provided insights into the electrochemical reduction of chloro-substituted aromatic compounds nih.gov. The potential at which this reduction occurs would be a key characteristic of the molecule's electrochemical signature.

Furthermore, the sulfonyl group in tosylamides can undergo reductive cleavage. This process is typically an irreversible, two-electron transfer that occurs at highly negative potentials, often around -2.0 V. This suggests that the reduction of the sulfonyl group would likely be a distinct feature in the cathodic scan of a cyclic voltammogram for this compound.

Influence of Substituents on Redox Potential:

The presence of both an electron-donating methyl group and an electron-withdrawing chloro group on the benzene ring creates a nuanced electronic environment that affects the redox potentials. The methyl group (electron-donating) would tend to lower the oxidation potential, making the aromatic ring easier to oxidize. Conversely, the chloro group and the sulfonamide group (both electron-withdrawing) would increase the oxidation potential, making it more difficult to oxidize. The net effect on the redox potential would depend on the interplay of these opposing electronic influences.

Expected Cyclic Voltammogram Characteristics:

Based on the analysis of its structural components, a hypothetical cyclic voltammogram for this compound would be expected to exhibit the following features:

Anodic Scan: One or more irreversible oxidation peaks at positive potentials, corresponding to the oxidation of the tolyl group and potentially the sulfonamide moiety.

Cathodic Scan: An irreversible reduction peak at a negative potential, corresponding to the cleavage of the carbon-chlorine bond, and another irreversible reduction peak at a more negative potential, corresponding to the cleavage of the sulfonyl group.

To provide a more concrete, albeit illustrative, representation, the following table summarizes the expected potential ranges for the key redox processes based on data from structurally related compounds.

| Electrochemical Process | Expected Potential Range (vs. SCE) | Nature of the Process | Relevant Structural Moiety |

| Oxidation of Toluene Ring | +1.0 to +1.5 V | Irreversible | 4-methylbenzene |

| Reduction of C-Cl Bond | -0.5 to -1.5 V | Irreversible | 2-chloro |

| Reduction of Sulfonyl Group | -1.8 to -2.2 V | Irreversible | benzenesulfonamide |

Applications of Substituted Sulfonamide Derivatives in Chemical Catalysis

Design and Synthesis of Chiral Sulfonamide Ligands for Asymmetric Synthesis

The synthesis of chiral sulfonamide ligands is a pivotal area of research in asymmetric catalysis. The general approach involves the reaction of a chiral amine, such as an amino acid or a diamine, with a substituted benzenesulfonyl chloride. For instance, the reaction of a chiral amino alcohol or diamine with a sulfonyl chloride like 2-chloro-4-methylbenzenesulfonyl chloride would yield a chiral sulfonamide ligand. The resulting ligand can then be coordinated with a metal center to form a chiral catalyst.

The modularity of this synthesis allows for the fine-tuning of the ligand's steric and electronic properties by varying both the chiral backbone and the substituents on the benzenesulfonyl group. This tunability is crucial for optimizing the enantioselectivity of the catalyzed reaction. For example, N-tosylated amino acids and their derivatives are a well-established class of chiral ligands. nih.gov The synthesis of these ligands is often straightforward, involving the reaction of the corresponding amino acid with p-toluenesulfonyl chloride in the presence of a base.

Role of Sulfonamide-Metal Complexes in Catalytic Transformations

Sulfonamide-metal complexes have demonstrated remarkable efficacy in a wide array of catalytic transformations, particularly in asymmetric synthesis where they facilitate the formation of one enantiomer of a product over the other.

The asymmetric α-alkylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Chiral sulfonamide ligands, in combination with metal catalysts, have been successfully employed to control the stereochemical outcome of this transformation. While direct examples using 2-chloro-4-methylbenzene-1-sulfonamide are scarce, studies on related N-benzylic sulfonamides have shown that they can act as alkylating agents for ketones and aldehydes in the presence of a chiral imidazolidinone catalyst, affording products with good to excellent yields and enantioselectivities. nih.gov

Table 1: Asymmetric α-Alkylation of Cyclic Ketones with N-Benzylic Sulfonamides

| Ketone | N-Benzylic Sulfonamide | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Cyclohexanone | N-(4-methoxybenzyl)tosylamide | 85 | 92 |

| 4-Methylcyclohexanone | N-(4-methoxybenzyl)tosylamide | 82 | 90 (anti) |

| 4-Phenylcyclohexanone | N-(4-methoxybenzyl)tosylamide | 91 | 95 (anti) |

Data is hypothetical and illustrative of typical results in this reaction type.

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols from prochiral ketones. Ruthenium(II) complexes bearing chiral sulfonamide ligands are highly effective catalysts for this transformation. For instance, Ru(II) complexes of N-tosylated diamines have been shown to catalyze the ATH of a variety of aromatic ketones with high conversions and excellent enantioselectivities. researchgate.netrsc.org The sulfonamide moiety plays a crucial role in the catalytic cycle, often participating in the hydrogen transfer step.

Table 2: Asymmetric Transfer Hydrogenation of Aromatic Ketones with a Ru(II)-TsDPEN Catalyst

| Ketone | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Acetophenone | (R)-1-Phenylethanol | >99 | 98 |

| 4'-Methylacetophenone | (R)-1-(p-Tolyl)ethanol | >99 | 97 |

| 2'-Chloroacetophenone | (R)-1-(2-Chlorophenyl)ethanol | 98 | 95 |

| 1-Acetonaphthone | (R)-1-(Naphthalen-1-yl)ethanol | >99 | 96 |

TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. Data sourced from representative literature. researchgate.net

Organocatalysts derived from sulfonamides have proven to be highly effective in promoting asymmetric Aldol (B89426) and Michael addition reactions. For example, sulfonamides derived from proline and other amino acids can catalyze the direct asymmetric aldol reaction between ketones and aldehydes. mdpi.com Similarly, the Michael addition of aldehydes or ketones to nitroalkenes can be efficiently catalyzed by chiral sulfonamide-based organocatalysts, yielding the corresponding adducts with high diastereo- and enantioselectivity. mdpi.comresearchgate.net The sulfonamide group often acts as a hydrogen-bond donor, activating the electrophile and organizing the transition state to achieve high stereocontrol.

Table 3: Organocatalytic Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

| Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, % syn) |

|---|---|---|---|---|

| (S)-2-(Tosylaminomethyl)pyrrolidine | Toluene (B28343) | 95 | 95:5 | 98 |

| (S)-2-(Benzenesulfonylaminomethyl)pyrrolidine | CH2Cl2 | 92 | 93:7 | 96 |

| (S)-Proline | DMSO | 75 | 80:20 | 70 |

Data is illustrative and based on general findings in the field.

While the use of sulfonamide-based catalysts in Diels-Alder and Simmons-Smith reactions is less common than in other transformations, there are examples where they play a crucial role. In the Simmons-Smith cyclopropanation of allylic alcohols, chiral sulfonamides can act as ligands for the zinc carbenoid, directing the cyclopropanation to one face of the double bond and inducing high enantioselectivity. purdue.edumasterorganicchemistry.com The reaction involves the formation of a zinc-alkoxide from the allylic alcohol, which then coordinates to the chiral sulfonamide-modified Simmons-Smith reagent.

In Diels-Alder reactions, sulfonamide-containing ligands can be used to create a chiral Lewis acid catalyst that coordinates to the dienophile, thereby controlling the facial selectivity of the cycloaddition.

The direct, enantioselective α-oxidation and α-aminoxylation of carbonyl compounds provide access to valuable chiral building blocks. nih.govnih.govresearchgate.net Organocatalysts derived from proline and other amino acids bearing a sulfonamide group have been developed for these transformations. benthamscience.comthieme-connect.de These catalysts activate the carbonyl compound through enamine formation, while the sulfonamide moiety can participate in hydrogen bonding to activate the oxidizing or aminoxylating agent, such as nitrosobenzene (B162901) or a peroxide. This dual activation model is key to achieving high levels of enantioselectivity.

Table 4: Enantioselective α-Aminoxylation of Propanal with Nitrosobenzene

| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (S)-2-(Tosylaminomethyl)pyrrolidine | CH2Cl2 | 85 | 95 |

| (S)-5-(Tosylaminomethyl)imidazolidin-4-one | Toluene | 88 | 92 |

| (S)-Proline | CH2Cl2 | 70 | 80 |

Data is illustrative and based on general findings in the field.

Sulfonamides as Organocatalysts

The utility of the sulfonamide functional group as a key element in organocatalyst design has been demonstrated across a range of important chemical reactions. These catalysts operate without a metal center, offering advantages in terms of cost, sustainability, and reduced toxicity. The acidic nature of the N-H proton and the hydrogen-bond accepting capacity of the sulfonyl oxygens are central to their catalytic function.

Proline-based sulfonamides are a prominent class of organocatalysts. For instance, N-aryl sulfonamides derived from proline have proven effective in catalyzing asymmetric aldol reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. nih.gov These catalysts have been successfully employed in reactions involving various ketones and aldehydes, including challenging substrates like trifluoromethyl ketones and α-OMOM protected ketones. nih.gov Ley and co-workers demonstrated that simple proline sulfonamides could catalyze aldol reactions, noting their improved solubility over other catalysts like proline itself. nih.gov Similarly, these catalysts have been applied to Mannich reactions and the α-oxidation of ketones. nih.gov

Another innovative approach involves combining the sulfonamide motif with other catalytic units to create bifunctional catalysts. A novel organocatalyst featuring both squaramide and sulfonamide motifs has been developed for asymmetric direct vinylogous aldol reactions. acs.org This catalyst efficiently facilitates the reaction between furan-2(5H)-one and various aldehydes, producing the corresponding products with high to excellent enantioselectivities. acs.org This represents a significant advancement, showcasing that the squaramide-sulfonamide framework is a superior design for organocatalysis. acs.org

More recently, sulfonamides have been explored as Hydrogen Atom Transfer (HAT) catalysts under photoredox conditions. rsc.orgchemrxiv.orgresearchgate.net In these systems, a diarylsulfonamide, in cooperation with a visible-light photoredox catalyst, can promote allylic and benzylic C–H arylations. rsc.org This marked the first instance of a sulfonamidyl radical being used catalytically to drive a HAT process. rsc.org This methodology has been extended to the hydrosilylation and hydrogermylation of activated alkenes, where an N-centered radical, generated from the sulfonamide catalyst, enables the effective abstraction of a hydrogen atom from silanes or germanes. chemrxiv.orgresearchgate.netresearchgate.net

Table 1: Selected Applications of Sulfonamide-Based Organocatalysts

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Proline Aryl Sulfonamides | Asymmetric Aldol Reaction | Effective for various ketones/aldehydes; improved solubility. | nih.gov |

| Squaramide-Sulfonamide | Asymmetric Vinylogous Aldol | Bifunctional; provides high enantioselectivity. | acs.org |

| Diaryl-sulfonamide | Photoredox C-H Arylation | First catalytic use of sulfonamidyl radical for HAT. | rsc.org |

| Sulfonamide | Photoredox Hydrosilylation | Activates Si-H bonds via a photoinduced HAT process. | chemrxiv.orgresearchgate.net |

Mechanistic Insights into Sulfonamide-Catalyzed Reactions

The efficacy of sulfonamide-based catalysts stems from their distinct mechanistic roles, primarily centered on their ability to act as hydrogen-bond donors and to generate reactive radical species.

In many reactions, sulfonamides function as bifunctional catalysts. colab.wsnih.gov The acidic N-H proton of the sulfonamide can activate electrophiles through hydrogen bonding, making them more susceptible to nucleophilic attack. nih.gov Simultaneously, if the catalyst scaffold includes a basic site (e.g., a tertiary amine), it can deprotonate the nucleophile, thereby increasing its reactivity. nih.gov This dual activation is a key principle in many organocatalytic systems. For example, in the conjugate addition of 1,3-dicarbonyl compounds to β-nitrostyrenes catalyzed by a bifunctional sulfonamide, the catalyst is believed to activate the nitroalkene via hydrogen bonding while the basic moiety activates the dicarbonyl compound. nih.gov

The development of catalysts combining squaramide and sulfonamide units further highlights the importance of multiple hydrogen-bonding interactions. acs.org It is proposed that the three acidic protons from the squaramide and sulfonamide groups form a network of hydrogen bonds with the substrates (e.g., an aldehyde and a furan-2-ol). This organized transition state assembly is responsible for the high stereoselectivity observed in the reaction. acs.org The interaction involves the sulfonamide N-H and squaramide N-H protons acting as hydrogen-bond donors to activate the electrophile. mdpi.comwikipedia.org

In photoredox-mediated reactions, the mechanism shifts from hydrogen bonding to radical-based pathways. rsc.orgchemrxiv.orgresearchgate.net Here, the sulfonamide is not just a structural component but an active participant in a radical catalytic cycle. The process is typically initiated by a photoredox catalyst which, upon excitation by visible light, oxidizes the sulfonamide to generate a key N-centered sulfonamidyl radical. chemrxiv.orgresearchgate.net This radical is a potent hydrogen atom abstractor. It can selectively abstract a hydrogen atom from a substrate (e.g., from a Si-H bond in a silane), generating a new radical (e.g., a silyl (B83357) radical) that then engages in the desired bond formation. chemrxiv.orgresearchgate.netresearchgate.net The sulfonamide catalyst is then regenerated in a subsequent step to complete the catalytic cycle.

The hydrolysis of cyclic sulfonamides (β-sultams) also offers mechanistic clues, suggesting that reactions at the sulfur center can proceed stepwise through a trigonal bipyramidal intermediate (TBPI). researchgate.net While this relates to the sulfonamide as a substrate, it informs the fundamental reactivity patterns of the sulfonyl group, which are relevant to its role in mediating chemical transformations as a catalyst.

Table 2: Mechanistic Roles of Sulfonamide Catalysts

| Mechanistic Role | Description | Reaction Type | Reference |

|---|---|---|---|

| Hydrogen-Bond Donor | The acidic N-H proton activates electrophiles (e.g., aldehydes, nitroalkenes) by forming hydrogen bonds. | Aldol, Michael Addition | acs.orgnih.gov |

| Bifunctional Activation | Simultaneously activates the electrophile via H-bonding and the nucleophile via a basic site on the catalyst. | Conjugate Addition | nih.gov |

| HAT Catalyst Precursor | Forms an N-centered radical upon single-electron oxidation, which then acts as a hydrogen atom abstractor. | Photoredox C-H Functionalization | rsc.orgchemrxiv.orgresearchgate.net |

| Transition State Organizer | Multiple H-bonding sites on the catalyst scaffold orient substrates to control stereochemistry. | Asymmetric Aldol | acs.org |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetone |

| Benzaldehyde (B42025) |

| β-nitrostyrene |

| Furan-2(5H)-one |

| p-nitrobenzaldehyde |

| Proline |

Emerging Research Areas and Future Directions in 2 Chloro 4 Methylbenzene 1 Sulfonamide Chemistry

Integration of Artificial Intelligence and Machine Learning in Sulfonamide Design and Synthesis

The confluence of artificial intelligence (AI) and chemistry is revolutionizing the design of new molecules. For sulfonamides, including derivatives of 2-chloro-4-methylbenzene-1-sulfonamide, AI and machine learning (ML) are poised to accelerate the discovery of compounds with tailored properties.

Detailed research in the broader field of arylsulfonamides has demonstrated the power of Quantitative Structure-Activity Relationship (QSAR) models and other in silico methods to predict biological activity. researchgate.netrsc.org These computational tools can model the interactions between sulfonamide-based ligands and biological targets, such as enzymes, helping to rationalize binding modes and design more potent and selective inhibitors. rsc.org For instance, 3D-QSAR methods have been instrumental in the design of kinase inhibitors, a major class of anticancer drugs. researchgate.net

Future research will likely leverage AI to design novel derivatives of this compound. By training algorithms on large datasets of existing sulfonamides, it is possible to predict the biological activities, physicochemical properties, and even potential synthetic routes for new, untested molecules based on this scaffold. Explainable AI (XAI) is an emerging area that can highlight the molecular substructures critical for a predicted property, providing chemists with actionable insights for molecular design. acs.org

The application of AI extends to synthesis planning, where algorithms can propose retrosynthetic pathways for complex target molecules, potentially uncovering more efficient and sustainable routes to novel this compound derivatives. bohrium.com

Table 1: Applications of AI/ML in Sulfonamide Research

| Application Area | Description | Potential Impact on this compound |

| QSAR Modeling | Predicts biological activity based on chemical structure. | Design of derivatives with enhanced therapeutic potential. |

| Molecular Docking | Simulates the binding of a ligand to a biological target. | Identification of potential protein targets and optimization of binding affinity. |

| De Novo Drug Design | Generates novel molecular structures with desired properties. | Creation of new drug candidates based on the sulfonamide scaffold. |

| Retrosynthesis Planning | Proposes synthetic routes to a target molecule. | Optimization of the synthesis of complex derivatives. |

| Property Prediction | Forecasts physicochemical properties like solubility and toxicity. | Early-stage filtering of candidates to reduce experimental costs. |

Advanced Materials Science Applications of Sulfonamide Derivatives

The inherent properties of the sulfonamide group, such as its ability to form strong hydrogen bonds and its thermal stability, make it an attractive functional group for the development of advanced materials. While research on this compound itself in materials science is nascent, the broader class of arylsulfonamides is finding applications in polymers and sensors.

Sulfonated polymers are of significant interest for applications such as proton exchange membranes in fuel cells and as high-performance engineering plastics. mrs-j.orgjlu.edu.cn The introduction of sulfonamide or sulfonic acid groups into polymer backbones can enhance properties like proton conductivity, thermal stability, and mechanical strength. mrs-j.orgjlu.edu.cn For example, sulfonated polyamides and polyimides have been synthesized and shown to possess desirable properties for these applications. researchgate.netmrs-j.orgjlu.edu.cn The this compound moiety could be incorporated into polymer structures, either as a monomer or as a pendant group, to create new materials with tailored properties.

In the realm of sensor technology, sulfonamide derivatives are being explored for the detection of various analytes. The sulfonamide group can act as a recognition site for metal ions and other species. acs.orgbohrium.com For instance, fluorescent sensors based on sulfonamides have been developed for the detection of Fe³⁺ and Al³⁺ ions in aqueous solutions. acs.orgbohrium.com Additionally, electrochemical sensors incorporating sulfonamide derivatives have been designed for the detection of analytes like methamphetamine in complex matrices such as saliva. researchgate.net The specific electronic properties of this compound could be harnessed to develop highly selective and sensitive sensors for environmental or biomedical monitoring.

Table 2: Potential Materials Science Applications of this compound Derivatives

| Application | Potential Role of the Sulfonamide Scaffold | Example from Broader Sulfonamide Class |

| Proton Exchange Membranes | As a sulfonated monomer to enhance proton conductivity. | Sulfonated polyimides for fuel cells. mrs-j.org |

| High-Performance Polymers | To increase thermal stability and mechanical strength. | Sulfonated aromatic polyamides with good film-forming ability. jlu.edu.cn |

| Fluorescent Sensors | As a recognition element for specific analytes. | Detection of Fe³⁺ and Al³⁺ ions. acs.orgbohrium.com |

| Electrochemical Sensors | As a mediator for electrochemical detection. | Detection of methamphetamine. researchgate.net |

| Conductive Polymers | As a dopant or functional group to modify electronic properties. | Sulfonated polyanilines for conductive composites. researchgate.net |

Novel Synthetic Methodologies for Enhanced Atom Economy and Sustainability

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For the synthesis of this compound and its derivatives, research is moving towards methodologies that offer greater atom economy, reduce waste, and utilize more environmentally benign reagents and conditions.

Traditional methods for sulfonamide synthesis often involve the use of sulfonyl chlorides, which can be harsh and generate significant waste. Modern approaches focus on more direct and efficient transformations. For example, the development of catalytic systems for the direct C-H amination of arenes presents a highly atom-economical route to arylsulfonamides. vdoc.pub This avoids the pre-functionalization of the aromatic ring, a common feature of older methods.

Another area of intense research is the use of photoredox catalysis. mrs-j.org Visible-light-induced reactions can often be performed under mild conditions and allow for unique bond formations that are not accessible through traditional thermal methods. mrs-j.org The development of light-induced borylation and other C-H functionalization reactions could provide new avenues for the synthesis of complex sulfonamide derivatives with high efficiency. mrs-j.org

The use of biocatalysis, employing enzymes such as imine reductases, is also emerging as a powerful tool for the synthesis of chiral amines and related compounds, which can be precursors to or derivatives of sulfonamides. researchgate.net Biocatalytic methods offer high selectivity and operate under mild, aqueous conditions, aligning well with the goals of green chemistry.

Exploration of New Reactivities and Transformations of the Chlorinated Methylbenzenesulfonamide Scaffold

The this compound scaffold contains multiple reactive sites that can be selectively functionalized to create a diverse range of new molecules. The exploration of novel reactivities and transformations of this scaffold is a key area for future research.

The sulfonamide nitrogen can be used as a directing group in C-H activation reactions, allowing for the selective functionalization of the aromatic ring at positions that would be difficult to access through classical electrophilic aromatic substitution. The chloro group itself is a versatile handle for cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of a wide variety of substituents.

Recent research has also focused on the activation of the C-N bond in N-arylsulfonamides. mrs-j.org While typically a very stable bond, new catalytic systems have been developed that can cleave this bond, allowing for the sulfonamide group to be replaced with other functionalities. This opens up new possibilities for the use of sulfonamides as synthetic intermediates.

Furthermore, the development of novel borylation methodologies, including those induced by visible light, allows for the introduction of boron-containing groups onto the aromatic ring. mrs-j.org These organoboron compounds are incredibly versatile building blocks in organic synthesis, serving as precursors to a vast array of other functional groups. mrs-j.org

Multicomponent Reactions Incorporating the Sulfonamide Moiety

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. jlu.edu.cnresearchgate.net These reactions are highly convergent and atom-economical, making them ideal for the rapid generation of chemical libraries for drug discovery and other applications.

The incorporation of the sulfonamide moiety into MCRs is a promising area of research. For example, arylsulfonamides can be used as components in the Ugi and Passerini reactions, two of the most well-known MCRs. jlu.edu.cnresearchgate.netgoogle.com By using a derivative of this compound in an MCR, it is possible to generate a wide range of complex products that contain this specific structural motif.

The development of new MCRs that are specifically designed to incorporate sulfonamides is another active area of research. These new reactions could provide access to novel heterocyclic scaffolds and other complex molecular architectures that would be difficult to synthesize using traditional stepwise methods. The ability to rapidly generate molecular diversity around the this compound core through MCRs will be invaluable for exploring the structure-activity relationships of this class of compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-4-methylbenzene-1-sulfonamide, and how can purity be maximized?

- Methodological Answer : The compound is synthesized via sulfonation and subsequent amidation. Key steps include:

- Using 3-chloro-4-methylbenzenesulfonyl chloride as a precursor (derived from chlorosulfonation of toluene derivatives with SOCl₂ and catalytic DMF) .

- Reacting the sulfonyl chloride with ammonia or amines under controlled pH (6–8) to form the sulfonamide .

- Purification via recrystallization from ethanol/water mixtures (yields ~85–90%) .

- Purity verification using HPLC (≥95%) and melting point analysis (145–146.5°C) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Crystallography : Single-crystal X-ray diffraction confirms molecular geometry, with bond angles and torsion angles matching sulfonamide benchmarks (e.g., C–S–O angles: 106–112°) .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 7.4–7.6 ppm (aromatic protons) and δ 2.3 ppm (methyl group) .

- IR : Strong S=O stretches at 1150–1350 cm⁻¹ and N–H bends at 1600–1650 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 219.6 (M⁺) .

Q. How can researchers address solubility challenges in aqueous systems?

- Methodological Answer :